molecular formula C11H11N3O8 B14943003 2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate

2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate

Cat. No.: B14943003
M. Wt: 313.22 g/mol
InChI Key: XEUQNERRCPHZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of ethoxy, oxoethyl, amino, and dinitro functional groups attached to a benzoate core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate typically involves the esterification of 2-amino-4,6-dinitrobenzoic acid with ethoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-2-oxoethyl 2-amino-4,6-dinitrobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11N3O8

Molecular Weight

313.22 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 2-amino-4,6-dinitrobenzoate

InChI

InChI=1S/C11H11N3O8/c1-2-21-9(15)5-22-11(16)10-7(12)3-6(13(17)18)4-8(10)14(19)20/h3-4H,2,5,12H2,1H3

InChI Key

XEUQNERRCPHZHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.